molecular formula C15H11BrCl2N2S B4938226 N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide

N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B4938226
M. Wt: 402.1 g/mol
InChI Key: XVDCXTNJJXBUIA-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the thiazole ring, along with an amine group and a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2,6-dichloroaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-N’-phenylurea: Similar structure but lacks the thiazole ring.

    2,6-dichlorophenyl isothiocyanate: Precursor in the synthesis of the compound.

    4-phenyl-1,3-thiazole: Lacks the dichlorophenyl group.

Uniqueness

N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is unique due to the combination of the dichlorophenyl and phenyl groups attached to the thiazole ring. This structural arrangement imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S.BrH/c16-11-7-4-8-12(17)14(11)19-15-18-13(9-20-15)10-5-2-1-3-6-10;/h1-9H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDCXTNJJXBUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=C3Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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